molecular formula C7H10O4 B14685299 1,5-Dioxonane-2,6-dione CAS No. 28318-32-3

1,5-Dioxonane-2,6-dione

Cat. No.: B14685299
CAS No.: 28318-32-3
M. Wt: 158.15 g/mol
InChI Key: SURMMQHFEMBXSB-UHFFFAOYSA-N
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Description

1,5-Dioxonane-2,6-dione is a lactone compound with a six-membered ring structure containing two oxygen atoms and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dioxonane-2,6-dione can be synthesized through several methods. One common approach involves the reaction of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . Another method includes the reaction of carbon suboxide with acetone in the presence of oxalic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,5-Dioxonane-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include dioxanone, various reduced forms of the compound, and a range of substituted derivatives with different functional groups .

Comparison with Similar Compounds

Properties

CAS No.

28318-32-3

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

1,5-dioxonane-2,6-dione

InChI

InChI=1S/C7H10O4/c8-6-2-1-4-10-7(9)3-5-11-6/h1-5H2

InChI Key

SURMMQHFEMBXSB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OCCC(=O)OC1

Origin of Product

United States

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